4-p-Tolyl-1H-imidazole
Description
4-p-Tolyl-1H-imidazole is a heterocyclic compound featuring a five-membered imidazole ring substituted at the 4-position with a para-tolyl group (a methyl-substituted phenyl ring). This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
5-(4-methylphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGFZUOECZAJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371711 | |
| Record name | 5-(4-methylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670-91-7 | |
| Record name | 5-(4-methylphenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Patent-Based Industrial Synthesis
A Chinese patent (CN107118160B) details a four-step synthesis starting from 1-(p-methylphenyl)-2-amino ethyl ketone (Compound 2):
Step 1: Cyclization
Reaction of 1-(p-methylphenyl)-2-amino ethyl ketone (0.3 mol) with 1-methoxy-2,2-dichloroethyleneimine (0.36 mol) in acetonitrile using potassium carbonate (0.39 mol) produces compound 4. Conditions:
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Solvent: Acetonitrile (200 g)
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Temperature: Room temperature (25°C)
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Time: 4 hours
Step 2: Oximation
Compound 4 undergoes oximation with hydroxylamine (azanol) under alkaline conditions to form intermediate 5. This step introduces the cyano group critical for subsequent transformations.
Step 3: Dehydration
Intermediate 5 is dehydrated to yield 2-cyano-4-(p-methylphenyl)-1H-imidazole (Compound 6). Solvent selection (e.g., hexahydrotoluene) and catalyst use (azodiisobutyronitrile) are pivotal for maintaining regioselectivity.
Step 4: Chlorination
Final chlorination using chlorosuccinimide (0.20 mol) or thionyl chloride (0.18 mol) in dichloroethane achieves the target compound. Key parameters:
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Catalyst: Azodiisobutyronitrile (1.5 g)
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Temperature: Reflux conditions
Table 1. Optimization of Chlorination Agents
| Reagent | Molar Ratio | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chlorosuccinimide | 1:1.33 | Hexahydrotoluene | 91 | 97.5 |
| Thionyl chloride | 1:1.2 | Dichloroethane | 82 | 96.6 |
One-Pot Condensation Strategies
Benzimidazole Framework Construction
Scielo-reported methods employ benzil derivatives, p-tolualdehyde, and ammonium acetate in ethanol with urea-hydrogen peroxide (UHP) catalyst:
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Reagents :
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Benzil/benzoin (1 mmol)
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p-Tolualdehyde (1 mmol)
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Ammonium acetate (4 mmol)
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UHP (10 mol%)
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Conditions :
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Solvent: Ethanol (3 mL)
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Temperature: Reflux (78°C)
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Time: 2–4 hours
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Mechanistic Insight :
UHP facilitates dual roles:
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Oxidizes benzoin to benzil, enabling α-diketone participation in cyclocondensation.
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Activates carbonyl groups via hydrogen bonding, accelerating nucleophilic attack by ammonium acetate-derived ammonia.
Solvent-Free Mechanochemical Synthesis
Grinding-Assisted Protocol
A solvent-free method from Phytojournal utilizes manual grinding of:
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p-Tolualdehyde (1 mmol)
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Benzil (1 mmol)
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Ammonium acetate (4 mmol)
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Catalyst: Montmorillonite K10 (20 mg)
Procedure :
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Grind reactants in mortar for 15–20 minutes.
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Wash with cold ethanol to isolate product.
Advantages :
Comparative Analysis of Methodologies
Table 2. Method Comparison
Mechanistic Considerations and Byproduct Management
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The imidazole ring undergoes electrophilic substitution at positions 1, 2, and 4. The p-tolyl group influences reactivity through steric and electronic effects.
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Example : Reaction with 5-chloro-4-(p-tolyl)-1H-imidazole-2-carbonitrile and piperazines under trifluoroacetic acid yields antiproliferative hybrids (IC₅₀: 7.51–33.67 µM) .
Cyclization and Condensation Reactions
4-p-Tolyl-1H-imidazole participates in one-pot syntheses of polycyclic systems.
Key Pathways:
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Benzil/Aldehyde Condensation :
Reacting with benzil, aldehydes (e.g., 4-chlorobenzaldehyde), and NH₄OAc in ethanol/UHP yields 2,4,5-trisubstituted imidazoles (Table 2) .
| Entry | Aldehyde | Product | Yield |
|---|---|---|---|
| 4i | p-Tolualdehyde | 4,5-Diphenyl-2-p-tolyl-1H-imidazole | 89% |
| 4e | Benzaldehyde | 2,4,5-Triphenyl-1-p-tolylimidazole | 76% |
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Chalcone Cyclization :
Cu(OTf)₂/I₂-catalyzed reaction with chalcones and benzylamines forms 1,2,4-trisubstituted imidazoles via C–C bond cleavage (up to 60% yield) .
Suzuki-Miyaura Coupling:
Palladium-catalyzed coupling with arylboronic acids functionalizes the imidazole ring:
textReaction: 4-Bromo-1-methyl-5-nitro-1H-imidazole + 4-methoxyphenylboronic acid Conditions: Pd(OAc)₂, Na₂CO₃, DME/EtOH/H₂O, MW, 60°C Yield: 71% [10]
Sonogashira Coupling:
Alkynylation at C4 using terminal alkynes and CuI/Pd(PPh₃)₄ produces alkynyl-imidazoles for fluorescent probes .
Oxidation:
The imidazole ring is oxidized to nitro derivatives using HNO₃/H₂SO₄, enabling further electrophilic substitutions.
Esterification:
4-Methyl-2-(p-tolyl)-1H-imidazole-5-carboxylic acid reacts with alcohols (e.g., methanol/H₂SO₄) to form esters for prodrug development.
Redox Reactions
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Reduction : LiAlH₄ reduces cyano groups at C4 to amines, yielding 4-amino-imidazole analogs.
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Oxidative Aromatization : Electrochemical oxidation of intermediates (e.g., enamines) generates aromatic imidazoles .
Mechanistic Insights
Scientific Research Applications
Table 1: Comparison of Imidazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-p-Tolyl-1H-imidazole | Para-tolyl substitution | Anticancer, anti-inflammatory |
| 2-Methylimidazole | Methyl group at position 2 | Antifungal properties |
| 1H-Imidazo[4,5-b]pyridine | Pyridine fused to imidazole | Anticancer activity |
| 4-Amino-1H-imidazole | Amino group at position 4 | Antimicrobial properties |
Anticancer Activity
Research has indicated that 4-p-Tolyl-1H-imidazole exhibits significant anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit cancer cell proliferation by disrupting tubulin polymerization, which is essential for cell division. One study reported IC50 values in the low micromolar range for certain derivatives against various cancer cell lines, suggesting promising therapeutic potential against resistant cancer types .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory capabilities. In vitro studies demonstrated that certain derivatives effectively inhibited pro-inflammatory mediators and showed high binding affinity to COX-2 receptors, which are critical targets for anti-inflammatory drugs .
Antiviral Activity
In the context of viral infections, particularly those caused by flaviviruses such as Dengue and Yellow Fever, imidazole derivatives have been explored as potential inhibitors. Research has highlighted the ability of specific compounds within this class to exhibit selective antiviral activity at micromolar concentrations .
Table 2: Synthesis Routes for 4-p-Tolyl-1H-imidazole
| Synthesis Method | Key Reactants | Yield (%) |
|---|---|---|
| Condensation | p-Toluidine + Carbonyl compound | 70-85 |
| Cyclization | Imine formation with acid catalyst | 65-80 |
Study on Anticancer Activity
A notable study investigated the anticancer effects of 4-p-Tolyl-1H-imidazole derivatives on renal cell carcinoma (RCC) lines. The results indicated that specific modifications to the para-tolyl group significantly enhanced cytotoxicity against RCC cells compared to standard treatments like sunitinib .
Evaluation of Anti-inflammatory Effects
Another study focused on evaluating the anti-inflammatory effects of synthesized imidazole derivatives in a murine model. The findings revealed that certain compounds not only reduced inflammation markers but also demonstrated a comparable efficacy to established anti-inflammatory agents such as diclofenac .
Mechanism of Action
The mechanism of action of 4-p-Tolyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with nucleic acids and proteins, disrupting normal cellular functions and leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Derivatives
- 4-Bromo-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole (94) : Synthesized via condensation of 4-bromo-1H-indole-3-carbaldehyde with p-toluenesulfonylmethyl isocyanide, yielding a yellow solid with a high melting point (207–208°C) .
- 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) : Prepared using a similar protocol but with a chloro-substituted indole precursor, resulting in a brown solid (m.p. >200°C) .
- These derivatives exhibit higher melting points (>200°C) compared to non-halogenated analogs, likely due to stronger van der Waals forces .
Aromatic and Alkyl-Substituted Derivatives
- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole (79) : Features a methoxy group and indole substituent, synthesized via a multi-step reaction. The methoxy group contributes to electron-donating effects, altering electronic properties .
- 2-p-Tolyl-4,5-dihydro-1H-imidazole : A dihydroimidazole analog with a para-tolyl group. Its saturated ring reduces aromaticity, affecting reactivity and hydrogen-bonding capacity compared to 4-p-Tolyl-1H-imidazole .
Physical and Spectral Properties
Melting Points
The high melting points of halogenated derivatives highlight the impact of halogen substituents on crystal packing.
Spectral Data
- NMR Spectroscopy :
- IR Spectroscopy :
Key Differentiators of 4-p-Tolyl-1H-imidazole
- Electronic Effects : The methyl group on the phenyl ring provides mild electron-donating effects, modulating the imidazole ring's basicity and coordination chemistry.
- Synthetic Flexibility : The absence of sterically demanding substituents (unlike indole or benzyl groups in ) allows for easier functionalization at the 1- and 5-positions.
Biological Activity
4-p-Tolyl-1H-imidazole is a heterocyclic compound characterized by its imidazole ring substituted with a para-tolyl group. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry, pharmacology, and biochemistry. This article reviews the biological activity of 4-p-Tolyl-1H-imidazole, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The imidazole ring in 4-p-Tolyl-1H-imidazole can coordinate with metal ions, influencing enzymatic activity. This coordination is crucial for its role as an enzyme inhibitor and its interaction with nucleic acids and proteins, which can disrupt normal cellular functions. The para-tolyl substitution enhances the compound's electronic properties and biological interactions compared to other imidazole derivatives.
Biological Activities
4-p-Tolyl-1H-imidazole exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial and antifungal activities. Its effectiveness against various microbial strains positions it as a candidate for developing new antimicrobial agents .
- Anticancer Activity : Research indicates that 4-p-Tolyl-1H-imidazole has potential anticancer properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic applications .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, although more research is needed to elucidate the underlying mechanisms.
Anticancer Activity
In a study evaluating imidazole derivatives for anticancer properties, 4-p-Tolyl-1H-imidazole was found to enhance cell viability in certain cancer cell lines when combined with specific substituents. For instance, the combination of the p-tolyl group with a chlorophenyl substituent improved activity significantly in renal cancer cell lines A498 and 786-O, indicating that structural modifications can enhance therapeutic efficacy .
Antimicrobial Evaluation
A comparative study on various imidazole derivatives highlighted that 4-p-Tolyl-1H-imidazole exhibited potent antibacterial activity against standard reference strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, confirming its potential as an effective antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-p-Tolyl-1H-imidazole, a comparison with other imidazole derivatives is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylimidazole | Contains a methyl group at position 2 | Antifungal properties |
| 1H-Imidazo[4,5-b]pyridine | Pyridine fused to imidazole | Anticancer activity |
| 4-Amino-1H-imidazole | Amino group at position 4 | Antimicrobial properties |
| 4-p-Tolyl-1H-imidazole | Para-tolyl substitution | Antimicrobial, anticancer effects |
The para-tolyl substitution in 4-p-Tolyl-1H-imidazole not only enhances its biological activity but also provides avenues for targeted modifications that could further improve its pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-<i>p</i>-Tolyl-1<i>H</i>-imidazole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Common approaches include cyclocondensation of substituted benzaldehydes with ammonium acetate under reflux in polar solvents (e.g., ethanol or acetic acid). Catalyst choice (e.g., ZnCl2 or molecular sieves) significantly impacts yield, with optimized conditions achieving >75% efficiency. For example, details the synthesis of phenoxymethyl-substituted derivatives using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in DMF at 60°C . Scaling up reactions requires solvent volume adjustments and controlled heating rates to avoid side products, as demonstrated in for eco-friendly formylation reactions .
Q. Which spectroscopic techniques are essential for characterizing 4-<i>p</i>-Tolyl-1<i>H</i>-imidazole derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and imidazole NH signals (δ ~12.5 ppm). Substituent-induced shifts (e.g., electron-withdrawing groups deshield adjacent protons) help confirm regiochemistry .
- IR Spectroscopy : Key peaks include N-H stretches (~3400 cm<sup>-1</sup>) and C=N vibrations (~1600 cm<sup>-1</sup>) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation) .
Q. What is the role of catalysts in the synthesis of 4-<i>p</i>-Tolyl-1<i>H</i>-imidazole derivatives?
- Methodological Answer : Acid catalysts (e.g., HCl or acetic acid) promote cyclization during imidazole ring formation, while transition metals (e.g., Cu(I) in CuAAC) enable regioselective triazole coupling. highlights the use of FeCl3 for Friedel-Crafts alkylation to introduce aryl groups at the imidazole C-2 position .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts for 4-<i>p</i>-Tolyl-1<i>H</i>-imidazole derivatives?
- Methodological Answer :
Verify Solvent Effects : Simulate NMR shifts using DFT (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., DMSO or CDCl3) .
Check Tautomerism : Imidazole NH tautomerization can cause signal splitting; use variable-temperature NMR to assess dynamic equilibria .
Cross-Validate with X-ray Data : Compare experimental shifts with crystallographically confirmed structures (e.g., SHELXL-refined coordinates in ) .
Q. What strategies improve crystallization of 4-<i>p</i>-Tolyl-1<i>H</i>-imidazole derivatives for structural validation?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., EtOH/H2O) to induce slow nucleation. achieved single crystals via hydrothermal methods .
- Handling Twinned Data : Apply SHELXL's TWIN/BASF commands to refine partially overlapping reflections .
- Temperature Control : Crystallize at 4°C to reduce thermal motion artifacts .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 4-<i>p</i>-Tolyl-1<i>H</i>-imidazole analogs?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with halogen (F, Cl, Br), alkyl (CH3), or methoxy groups at the <i>para</i>-position of the tolyl ring () .
- Bioassay Design : Test antimicrobial activity using broth microdilution (MIC values) against Gram-positive/negative strains, with clotrimazole as a positive control .
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51), correlating binding scores with experimental IC50 values .
Q. How are byproducts managed during scaled-up synthesis of 4-<i>p</i>-Tolyl-1<i>H</i>-imidazole derivatives?
- Methodological Answer :
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to separate regioisomers. reports >95% purity after column cleanup .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and optimize reaction time .
- Waste Streams : Neutralize acidic byproducts with NaHCO3 before disposal, adhering to EPA guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
